3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene
Description
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene is a fluorinated aromatic compound with the molecular formula C₁₄H₁₃F (calculated based on structural analysis). It consists of a 1-propene backbone substituted with a methyl group at position 2 and a 4-fluoro-1-naphthyl group at position 3. The naphthyl moiety introduces aromatic bulk and electron-withdrawing characteristics due to the fluorine atom, which may influence reactivity and physical properties.
Properties
IUPAC Name |
1-fluoro-4-(2-methylprop-2-enyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-10(2)9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGADVSJRESMELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C2=CC=CC=C12)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-1-naphthaldehyde and 2-methyl-1-propene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.
Procedure: The 4-fluoro-1-naphthaldehyde is reacted with 2-methyl-1-propene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-1-naphthoic acid, while reduction could produce 3-(4-fluoro-1-naphthyl)-2-methyl-1-propanol.
Scientific Research Applications
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets. The fluorine atom in the naphthalene ring enhances the compound’s ability to participate in aromatic stacking interactions, which are crucial for binding to certain receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-1-propene (Isobutylene)
- Molecular Formula : C₄H₈
- Molecular Weight : 56.11 g/mol
- Physical State : Gas at room temperature.
- Reactivity/Applications: A key monomer in polymer production, such as butyl rubber and polyisobutylene. It is highly reactive in cationic polymerization due to its electron-rich double bond .
- Contrast with Target Compound : Unlike 3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene, isobutylene lacks aromaticity and fluorine substitution, making it more volatile and less suited for applications requiring structural rigidity or electronic modulation.
3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one
- Molecular Formula : C₁₉H₁₃FO
- Molecular Weight : 276.3 g/mol
- Physical State : Solid (crystalline structure confirmed via X-ray diffraction) .
- Reactivity/Applications : A chalcone derivative studied for pharmaceutical intermediates. The ketone group enables conjugation and participation in Michael addition reactions.
- Contrast with Target Compound : The prop-2-en-1-one backbone introduces a ketone functional group, altering electronic properties and reactivity compared to the propene-based target compound.
Isobutylene/Isoprene Copolymer
- Molecular Formula : (C₄H₈·C₅H₈)ₙ
- Function : Elastomer with applications in adhesives, sealants, and viscosity control agents .
- Contrast with Target Compound: Copolymers incorporate 2-methyl-1-propene as a monomer but lack the fluorinated naphthyl group, limiting their aromatic interactions and thermal stability compared to the target compound.
Data Table: Key Properties of Target Compound and Analogs
*Inferred from structural analogs; direct data unavailable.
Research Findings and Mechanistic Insights
- Polymer Compatibility : The bulky naphthyl group may hinder polymerization kinetics relative to isobutylene but could improve thermal stability in copolymers .
- Pharmaceutical Potential: Structural similarities to fluorinated chalcones suggest possible bioactivity, though further studies are needed .
Biological Activity
3-(4-Fluoro-1-naphthyl)-2-methyl-1-propene is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, alongside mechanisms of action and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a fluoro group and a methyl propene side chain . This unique structure is believed to contribute to its distinct chemical properties, influencing its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects . It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism of Action:
- The compound may interact with specific receptors or enzymes, modulating signaling pathways associated with inflammation.
- It potentially inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action:
- It is thought to disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) , which play a vital role in cell division.
- The compound may affect angiogenesis by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) , thereby limiting the blood supply to tumors.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene ring with fluoro substituent | Anti-inflammatory, Anticancer |
| 2-Chloro-3-(4-fluoro-1-phenyl)-1-propene | Phenyl ring instead of naphthalene | Limited anti-inflammatory activity |
| 2-Chloro-3-(4-fluoro-1-benzyl)-1-propene | Benzyl group instead of naphthalene | Reduced anticancer efficacy |
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various naphthalene derivatives, including this compound. The compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a strong anti-inflammatory potential .
Study 2: Anticancer Properties
Another study focused on the anticancer activity of this compound against various cancer cell lines. The results indicated that this compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways . The IC50 values were significantly lower than those observed for standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
